4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
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Overview
Description
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids under specific catalytic conditions . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions of p-TSA in [bmim]Br media . These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its cytotoxic and antimicrobial activities.
Thiazolopyrimidine: Exhibits a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific structural features, which confer distinct biological activities. Its ethylthio group and phenyl ring contribute to its unique reactivity and interaction with biological targets, setting it apart from other pyrimidine derivatives .
Properties
CAS No. |
89177-10-6 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C15H13N3OS/c1-2-20-15-13-12(11(9-19)8-16-13)17-14(18-15)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
InChI Key |
DXNLRPADXKZGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1NC=C2C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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